![molecular formula C11H22O5Si B13739456 Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate CAS No. 3369-76-4](/img/structure/B13739456.png)
Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate is an organosilicon compound with the molecular formula C11H22O5Si. This compound is notable for its unique structure, which includes both ester and silyl ether functionalities. It is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate typically involves the reaction of ethyl 3-hydroxy-2-butenoate with diethoxymethylsilane in the presence of a catalyst. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and stringent control of reaction conditions are essential to minimize impurities and maximize efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The silyl ether group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various silyl-substituted compounds.
Aplicaciones Científicas De Investigación
Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable, yet reversible, silyl ether linkages.
Industry: Utilized in the production of advanced materials, such as hybrid organic-inorganic polymers.
Mecanismo De Acción
The mechanism by which Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate exerts its effects is primarily through the formation and cleavage of silyl ether bonds. These bonds are stable under neutral conditions but can be selectively cleaved under acidic or basic conditions, allowing for controlled release of functional groups. The molecular targets and pathways involved depend on the specific application and the nature of the substituents attached to the silyl ether group.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Aminopropyl(diethoxy)methylsilane
- 2-((2-(methacryloyloxy)ethyl)disulfanyl)ethyl (3-(diethoxymethylsilyl)propyl)carbamate
Uniqueness
Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate is unique due to its combination of ester and silyl ether functionalities, which provide a versatile platform for various chemical modifications. This dual functionality is not commonly found in similar compounds, making it particularly valuable in synthetic chemistry and material science.
Propiedades
Número CAS |
3369-76-4 |
|---|---|
Fórmula molecular |
C11H22O5Si |
Peso molecular |
262.37 g/mol |
Nombre IUPAC |
ethyl 3-[diethoxy(methyl)silyl]oxybut-2-enoate |
InChI |
InChI=1S/C11H22O5Si/c1-6-13-11(12)9-10(4)16-17(5,14-7-2)15-8-3/h9H,6-8H2,1-5H3 |
Clave InChI |
CVYZQFKHZWFVKA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C=C(C)O[Si](C)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


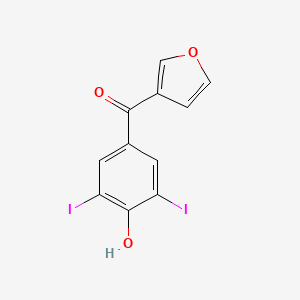

![Benzenemethanol, 2-chloro-alpha,alpha-bis[4-(dimethylamino)phenyl]-](/img/structure/B13739393.png)
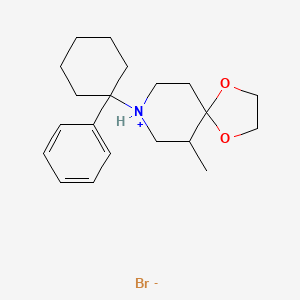
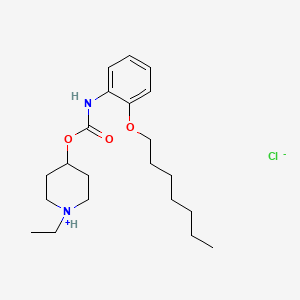

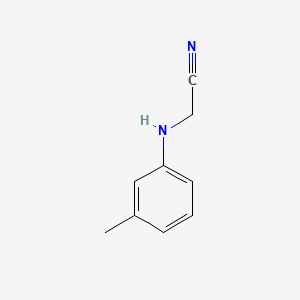
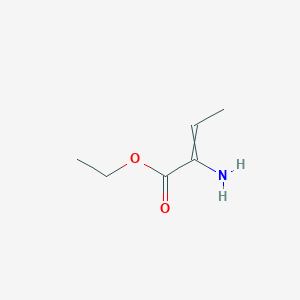
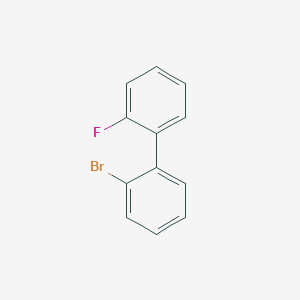
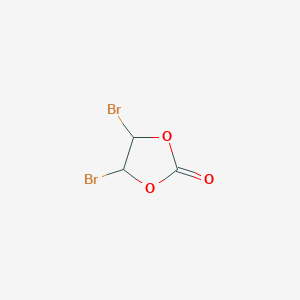

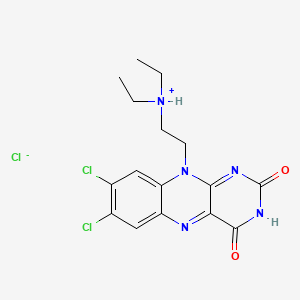
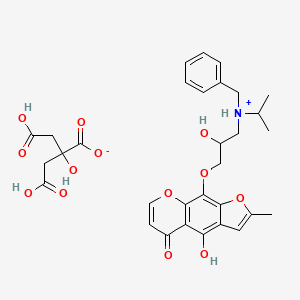
![5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride](/img/structure/B13739470.png)
